molecular formula C9H8O4 B15182852 1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- CAS No. 109282-29-3

1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)-

Cat. No.: B15182852
CAS No.: 109282-29-3
M. Wt: 180.16 g/mol
InChI Key: LYHNUBGRBFVDSE-UHFFFAOYSA-N
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Description

1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its epoxy and methanoisobenzofuran moieties, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the epoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- involves its interaction with molecular targets such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares some structural similarities but differs in functional groups and reactivity.

    Allylamine: Another compound with an amine group, but with different applications and properties.

    Pregnenolone: A steroidal compound with a different core structure but similar in terms of complexity and biological relevance.

Uniqueness

1H,3H-4,7-Epoxy-3a,7a-methanoisobenzofuran-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- is unique due to its epoxy and methanoisobenzofuran moieties, which confer distinct reactivity and functionality

Properties

CAS No.

109282-29-3

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

8,11-dioxatetracyclo[4.3.1.12,5.01,6]undecane-7,9-dione

InChI

InChI=1S/C9H8O4/c10-6-8-3-9(8,7(11)13-6)5-2-1-4(8)12-5/h4-5H,1-3H2

InChI Key

LYHNUBGRBFVDSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C34CC3(C1O2)C(=O)OC4=O

Origin of Product

United States

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